molecular formula C16H18O3 B11805863 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde

5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde

Cat. No.: B11805863
M. Wt: 258.31 g/mol
InChI Key: NMWCPDAXFWAUIV-UHFFFAOYSA-N
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Description

5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a furan derivative with a phenoxy group substituted at the 5-position and a tert-pentyl group attached to the phenoxy ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process generally includes the preparation of intermediates followed by coupling reactions and purification steps to achieve high purity levels (NLT 98%) for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde involves its interaction with molecular targets through various pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The phenoxy and furan rings may also participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-butyl group instead of a tert-pentyl group.

    5-(4-(Tert-amyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-amyl group.

Uniqueness

5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-[4-(2-methylbutan-2-yl)phenoxy]furan-2-carbaldehyde

InChI

InChI=1S/C16H18O3/c1-4-16(2,3)12-5-7-13(8-6-12)18-15-10-9-14(11-17)19-15/h5-11H,4H2,1-3H3

InChI Key

NMWCPDAXFWAUIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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